molecular formula C10H9NO B13788420 3-(2-Formylphenyl)propanenitrile CAS No. 90923-68-5

3-(2-Formylphenyl)propanenitrile

Cat. No.: B13788420
CAS No.: 90923-68-5
M. Wt: 159.18 g/mol
InChI Key: AIDHADWYAQFBSD-UHFFFAOYSA-N
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Description

3-(2-Formylphenyl)propanenitrile is an organic compound with the molecular formula C10H9NO and is a valuable synthetic intermediate in chemical research . This compound features both a benzene ring and a nitrile group, making it a versatile building block for the synthesis of more complex molecules. Its structure is particularly suited for [2+3] cycloaddition reactions with organic azides, a key method for generating 5-substituted tetrazole derivatives . Tetrazoles are a significant class of heterocyclic compounds with broad applications in materials science, coordination chemistry, and medicinal chemistry. Researchers utilize this nitrile in metal-mediated synthesis, where it can undergo reactions with azido-palladium complexes to form bis(tetrazolato) complexes under controlled conditions . The product is intended for research and development purposes exclusively. This compound is strictly for laboratory use and is not classified as a medicinal or edible product. It must not be used for diagnostic or therapeutic applications in humans or animals. Researchers should consult the relevant Safety Data Sheet and handle this compound using appropriate personal protective equipment in a well-ventilated setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90923-68-5

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-(2-formylphenyl)propanenitrile

InChI

InChI=1S/C10H9NO/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-2,4-5,8H,3,6H2

InChI Key

AIDHADWYAQFBSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC#N)C=O

Origin of Product

United States

Synthetic Methodologies for the Construction of 3 2 Formylphenyl Propanenitrile

Retrosynthetic Analysis of the 3-(2-Formylphenyl)propanenitrile Scaffold

A retrosynthetic analysis of this compound identifies several key bond disconnections that form the basis for potential synthetic routes. The most logical disconnections involve the carbon-carbon bond of the propanenitrile side chain and the functional groups themselves.

One primary disconnection is at the C-C bond between the aromatic ring and the propanenitrile side chain. This approach suggests a precursor like 2-halobenzaldehyde which could be coupled with a three-carbon synthon containing a nitrile. Another key disconnection is breaking the bond between the ethyl and the nitrile moiety, which could imply a reaction involving a 2-formylbenzyl halide and a cyanide source.

Functional group interconversion (FGI) is another powerful retrosynthetic tool. The formyl group could be derived from the oxidation of a corresponding benzyl (B1604629) alcohol or the reduction of a carboxylic acid or its derivative. Similarly, the nitrile group could be formed from the dehydration of an amide or by the substitution of a halide. These retrosynthetic pathways pave the way for the diverse synthetic strategies discussed below.

Conventional Synthetic Approaches

Conventional methods for synthesizing this compound often rely on well-established, multi-step reaction sequences that allow for the careful introduction and manipulation of the required functional groups.

Multistep Reaction Sequences for Aryl Nitrile and Aldehyde Introduction

The construction of this compound can be achieved through various multistep sequences. One common strategy begins with a readily available ortho-substituted toluene. For instance, starting with 2-methylbenzaldehyde, the propanenitrile chain can be introduced through a series of reactions. Alternatively, a starting material like 2-bromobenzaldehyde (B122850) can undergo nucleophilic substitution or a coupling reaction to attach the side chain, followed by the introduction or unmasking of the formyl group.

Functional Group Interconversions and Chemoselective Transformations

Functional group interconversions are crucial in the synthesis of this compound, especially when dealing with the sensitive aldehyde group. For example, a more stable precursor like 3-(2-hydroxymethylphenyl)propanenitrile can be synthesized first, followed by a selective oxidation of the benzyl alcohol to the aldehyde.

Chemoselective transformations are paramount to avoid unwanted side reactions. For instance, the direct conversion of an aldehyde to a nitrile can be achieved using reagents like O-(diphenylphosphinyl)hydroxylamine (DPPH), which selectively reacts with the aldehyde in the presence of other functional groups. acs.org Another efficient method is the Schmidt reaction, where aldehydes react with sodium azide (B81097) in the presence of an acid like triflic acid to yield nitriles, often in near-quantitative yields. acs.orgorganic-chemistry.org

The following table summarizes some chemoselective methods for the conversion of aldehydes to nitriles:

Reagent/CatalystConditionsKey Features
O-(diphenylphosphinyl)hydroxylamine (DPPH)Toluene, heatTolerates alcohol, ketone, ester, and amine functionalities. acs.org
Sodium azide (NaN3) / Triflic acid (TfOH)CH3CN, room temperatureNear quantitative yields, avoids formanilide (B94145) side products. acs.orgorganic-chemistry.org
Hydroxylamine (B1172632) hydrochloride (NH2OH·HCl)Biphasic system, enzymatic dehydrationGreen method using water as the only by-product. rsc.org

Strategic Implementation of Protecting Group Chemistry

Given the reactivity of the aldehyde group towards both nucleophiles and oxidizing/reducing agents, the use of protecting groups is a common and often necessary strategy in the multi-step synthesis of this compound. wikipedia.org The aldehyde can be protected as an acetal (B89532), for instance, by reacting it with an alcohol like ethylene (B1197577) glycol in the presence of an acid catalyst. wikipedia.org This acetal is stable under a wide range of reaction conditions used to modify other parts of the molecule.

Common protecting groups for aldehydes are listed in the table below:

Protecting GroupProtection ReagentDeprotection Conditions
Acetal/KetalDiols (e.g., ethylene glycol), acid catalystAqueous acid. libretexts.org
Dimethoxytrityl (DMT)DMT-ClWeak acid. libretexts.org
Methoxymethyl ether (MOM)MOM-ClAcid. libretexts.org

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. This has led to the exploration of advanced catalytic strategies for the synthesis of molecules like this compound.

Catalytic Pathways for Selective Bond Formation (e.g., Transition-Metal Catalysis, Organocatalysis)

Transition-metal catalysis offers powerful tools for the synthesis of aryl nitriles. Palladium-catalyzed cyanation of aryl halides is a well-established method that provides a robust alternative to traditional methods. rsc.orgrsc.org For instance, a precursor such as 2-bromo- or 2-iodobenzaldehyde (B48337) (or its protected form) could be subjected to a palladium-catalyzed reaction with a cyanide source, such as potassium ferrocyanide (K4[Fe(CN)6]), to introduce the nitrile group. rsc.org Nickel-catalyzed cyanation reactions have also emerged as a cost-effective alternative. google.comrsc.org

Organocatalysis, which utilizes small organic molecules as catalysts, represents a green and sustainable approach. rsc.orgwikipedia.orgorganic-chemistry.orgrsc.orgacs.org For the synthesis of benzonitriles, N-heterocyclic carbenes (NHCs) have been employed as organocatalysts. nih.govacs.org These catalysts can facilitate various transformations, including the formation of the nitrile group under mild conditions. While direct application to this compound may require further research, the principles of organocatalysis offer a promising avenue for its future synthesis.

The following table highlights some advanced catalytic approaches for nitrile synthesis:

Catalysis TypeCatalyst ExampleReaction TypeKey Features
Transition-MetalPalladium nanoparticlesCyanation of aryl halidesLigand-free, high efficiency. rsc.org
Transition-MetalNickel complexesCyanation of aryl chloridesUtilizes benign nitrile sources. google.com
OrganocatalysisN-Heterocyclic Carbene (NHC)Atroposelective synthesisCan create axially chiral benzonitriles. nih.gov

Advancements in the Synthesis of this compound: A Review of Modern Methodologies

The synthesis of complex organic molecules is a cornerstone of chemical research, with significant efforts directed towards the development of efficient, sustainable, and scalable synthetic routes. The compound this compound is a valuable intermediate in organic synthesis, featuring both a reactive aldehyde and a nitrile functional group. This article explores modern synthetic strategies for its construction, focusing on the application of green chemistry principles, the design of one-pot and cascade reactions, and the implementation of flow chemistry techniques.

While specific research detailing the application of these advanced methodologies exclusively for this compound is limited in publicly available scientific literature, this review discusses the principles of these techniques and their potential applicability to the synthesis of this target molecule based on established chemical transformations.

2 Green Chemistry Principles in Synthesis (e.g., Aqueous Media, Solvent-Free Conditions)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of safer solvents, the reduction of waste, and the design of energy-efficient reactions.

A potential green synthetic route to this compound is the hydrocyanation of 2-vinylbenzaldehyde. Hydrocyanation is an atom-economical reaction where a hydrogen cyanide (HCN) molecule is added across a double bond, meaning all the atoms of the reactants are incorporated into the final product, generating no by-products. Catalytic hydrocyanation, often employing nickel or copper complexes, allows the reaction to proceed under milder conditions and with greater selectivity. beilstein-journals.orgwikipedia.org The use of transfer hydrocyanation methods, which utilize a safer cyanide source than gaseous HCN, further enhances the green credentials of this approach. wiley.com

Another green approach involves the one-pot conversion of aromatic aldehydes to nitriles in an aqueous environment. While not specifically documented for this compound, a general method involves reacting an aromatic aldehyde with hydroxylamine hydrochloride in a water-formic acid solution, which minimizes the use of hazardous organic solvents.

3 One-Pot and Cascade Reaction Design for Efficiency

One-pot and cascade reactions are designed to be highly efficient by combining multiple reaction steps in a single reaction vessel without the isolation of intermediates. This approach saves time, resources, and reduces waste.

The synthesis of nitriles from aldehydes can be achieved through a one-pot process involving the formation of an aldoxime followed by its dehydration. A patented process describes the synthesis of aromatic nitriles from aldehydes using hydroxylamine sulfate (B86663) in propionic acid, which acts as both a solvent and a catalyst for the dehydration step. google.com Adapting this to produce this compound would likely require 2-(2-cyanoethyl)benzaldehyde as the starting material.

Furthermore, cascade reactions, where the product of one reaction is the substrate for the next in a sequential manner, are a hallmark of elegant and efficient synthesis. A plausible cascade approach to this compound could involve a palladium-catalyzed cross-coupling reaction of a suitable ortho-substituted benzene (B151609) derivative, followed by an in-situ cyanation. While specific examples for this target molecule are not readily found, the principles of cascade catalysis are widely applied in the synthesis of complex substituted aromatics.

4 Flow Chemistry and Continuous Manufacturing Techniques

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This technology offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automated, on-demand production.

The application of flow chemistry to the synthesis of this compound has not been specifically reported. However, many of the reaction types that could be used for its synthesis are well-suited to flow conditions. For instance, catalytic reactions, such as the hydrocyanation of 2-vinylbenzaldehyde, could be performed in a packed-bed reactor containing the immobilized catalyst. This would allow for the continuous conversion of the starting material to the product, with easy separation of the catalyst for reuse. Similarly, multi-step sequences, including protection, reaction, and deprotection steps, can be "telescoped" in a continuous flow system, where the output of one reactor directly feeds into the next.

While detailed research on the application of these modern synthetic methodologies to this compound is an area ripe for exploration, the principles outlined above provide a clear framework for the future development of efficient, sustainable, and scalable routes to this important chemical intermediate.

Reactivity and Transformation Chemistry of 3 2 Formylphenyl Propanenitrile

Mechanistic Studies of Formyl Group Reactivity

The aldehyde functional group is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. youtube.com This electrophilicity can be further enhanced by acid catalysis, which involves the protonation of the carbonyl oxygen. youtube.com

Nucleophilic Addition Reactions (e.g., Aldol (B89426) Condensations, Wittig Reactions, Knoevenagel Condensations)

Nucleophilic addition is a fundamental reaction class for aldehydes. youtube.com Strong, anionic nucleophiles can attack the carbonyl carbon directly, while weaker, neutral nucleophiles often require acid catalysis to activate the aldehyde. youtube.com

Aldol Condensation: In the presence of a base, 3-(2-Formylphenyl)propanenitrile can react with another enolizable ketone or aldehyde. The reaction involves the formation of an enolate which then acts as a nucleophile, attacking the formyl group to form a β-hydroxy aldehyde or ketone.

Wittig Reaction: This reaction provides a pathway to synthesize alkenes from aldehydes. A phosphorus ylide (Wittig reagent) attacks the formyl group of this compound to form a betaine (B1666868) intermediate, which subsequently collapses to an alkene and triphenylphosphine (B44618) oxide. The specific alkene geometry (E/Z) depends on the nature of the ylide.

Knoevenagel Condensation: This is a modification of the aldol condensation where the nucleophile is a stabilized carbanion, typically derived from compounds with active methylene (B1212753) groups like malonic esters or cyanoacetates. The reaction with this compound, usually catalyzed by a weak base, yields a new carbon-carbon double bond.

Table 1: Nucleophilic Addition Reactions of the Formyl Group

Reaction Type Reagent(s) Expected Product from this compound
Aldol Condensation Acetone, Base (e.g., NaOH) 4-hydroxy-4-(2-(2-cyanoethyl)phenyl)pentan-2-one
Wittig Reaction (Triphenylphosphoranylidene)methane (Ph₃P=CH₂) 3-(2-Vinylphenyl)propanenitrile

Oxidative and Reductive Transformations of the Aldehyde Moiety

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the aldehyde group to a carboxylic acid. This transformation would yield 3-(2-carboxyphenyl)propanoic acid, also known as 2-(2-carboxyethyl)benzoic acid.

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction converts this compound into 3-(2-(hydroxymethyl)phenyl)propanenitrile. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the nitrile group. bldpharm.com

Table 2: Redox Reactions of the Formyl Group

Transformation Reagent(s) Expected Product
Oxidation Potassium permanganate (KMnO₄) 2-(2-Carboxyethyl)benzoic acid

Intramolecular Cyclization Pathways Initiated by the Formyl Group

The ortho positioning of the propanenitrile side chain relative to the formyl group creates opportunities for intramolecular reactions. These cyclizations can lead to the formation of fused heterocyclic ring systems. For instance, if the nitrile group is first hydrolyzed to an amide, the amide nitrogen can act as an intramolecular nucleophile, attacking the formyl group to form a cyclic lactam after subsequent oxidation or rearrangement. Alternatively, reduction of the nitrile to a primary amine followed by intramolecular imine formation with the aldehyde group would yield a cyclic imine, which can be further reduced to a saturated heterocyclic compound.

Nitrile Group Transformations and Derivatizations

The carbon-nitrogen triple bond of the nitrile group is also polar and can undergo nucleophilic addition, although it is generally less reactive than a carbonyl group. molaid.com

Hydrolysis, Alcoholysis, and Aminolysis Reactions of the Nitrile Functionality

The hydrolysis of nitriles is a common method for preparing carboxylic acids and amides. youtube.com

Hydrolysis: The reaction can be catalyzed by either acid or base. In acidic conditions (e.g., refluxing with aqueous HCl), the nitrile is protonated, which activates it for nucleophilic attack by water. molaid.comyoutube.com The reaction proceeds through an amide intermediate (3-(2-formylphenyl)propanamide) to ultimately yield the carboxylic acid (3-(2-formylphenyl)propanoic acid) and an ammonium (B1175870) salt. youtube.com Under basic conditions (e.g., refluxing with aqueous NaOH), a hydroxide (B78521) ion attacks the nitrile carbon, and after workup with acid, the carboxylic acid is formed. Stopping the reaction at the amide stage can be challenging due to the harsh conditions often required for the initial hydrolysis.

Alcoholysis (Pinner Reaction): In the presence of an alcohol and a strong acid like HCl, nitriles can be converted to imino esters, which can be subsequently hydrolyzed to esters.

Aminolysis: The reaction of the nitrile with an amine can form N-substituted amidines, which are compounds containing both C=N and C-N bonds at the same carbon atom.

Table 3: Nitrile Group Hydrolysis

Condition Intermediate Product Final Product
Acidic (H₃O⁺, heat) 3-(2-Formylphenyl)propanamide 3-(2-Formylphenyl)propanoic acid

Reduction of Nitriles to Primary Amines

The reduction of nitriles is a key route for the synthesis of primary amines.

Catalytic Hydrogenation: The nitrile group can be reduced using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or Raney Nickel. This method typically requires elevated temperature and pressure.

Chemical Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or THF is highly effective for converting nitriles to primary amines. It is important to note that LiAlH₄ will also reduce the aldehyde group. Therefore, the reaction of this compound with LiAlH₄ would be expected to yield 3-(2-(hydroxymethyl)phenyl)propan-1-amine.

Table 4: Nitrile Group Reduction

Reagent(s) Expected Product Notes
H₂ / Raney Ni 3-(2-Formylphenyl)propan-1-amine May also reduce the aldehyde depending on conditions.

Cycloaddition Reactions Involving the Nitrile Group (e.g., [3+2] cycloadditions)

The nitrile group in this compound can participate in various cycloaddition reactions, most notably [3+2] cycloadditions. These reactions are powerful tools for the construction of five-membered heterocyclic rings. uchicago.edu In a typical [3+2] cycloaddition, the nitrile acts as a dipolarophile, reacting with a 1,3-dipole. Examples of 1,3-dipoles that can react with nitriles include azides, nitrones, and azomethine ylides. uchicago.edu

For instance, the reaction of this compound with an azide (B81097), often generated in situ, can lead to the formation of a tetrazole ring. This transformation is typically catalyzed by a Lewis acid or proceeds under thermal conditions. The resulting tetrazole-containing products are of interest in medicinal chemistry due to their bioisosteric relationship with carboxylic acids.

Similarly, reaction with nitrones can yield 1,2,4-oxadiazoline derivatives, while reaction with azomethine ylides can produce substituted pyrrolines. nih.gov The regioselectivity and stereoselectivity of these cycloadditions are often influenced by the nature of the substituents on both the nitrile-containing substrate and the 1,3-dipole, as well as the reaction conditions employed.

Reactivity of the Aromatic Ring System

The phenyl moiety of this compound is susceptible to reactions characteristic of aromatic compounds, including electrophilic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The formyl and propionitrile (B127096) substituents on the aromatic ring influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The formyl group is a meta-directing deactivator, while the alkylnitrile group is generally a weak ortho-, para-directing deactivator. The interplay of these electronic effects dictates the position of incoming electrophiles.

Common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be performed on the aromatic ring. For example, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group at the position meta to the formyl group. masterorganicchemistry.com The specific reaction conditions, including the choice of electrophile and catalyst, can be tailored to achieve the desired substitution pattern.

Metal-Catalyzed Cross-Coupling Reactions at Aryl Halide Precursors or Derivatives

To expand the synthetic utility of this compound, it is often advantageous to introduce a leaving group, such as a halogen, onto the aromatic ring. This allows for a wide array of metal-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: A halogenated derivative of this compound can readily undergo Suzuki-Miyaura coupling with an organoboron reagent in the presence of a palladium catalyst and a base. kashanu.ac.irnih.govorganic-chemistry.org This reaction is a versatile method for the formation of biaryl structures or for the introduction of various alkyl or vinyl groups. kashanu.ac.irresearchgate.netfrontiersin.org

Heck Reaction: The Heck reaction provides a means to form carbon-carbon bonds by coupling the aryl halide derivative with an alkene. wikipedia.orgnih.gov This palladium-catalyzed process is highly effective for the synthesis of substituted styrenes and other vinylated aromatic compounds. organic-chemistry.orglibretexts.orgugent.be

Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling is the reaction of choice. organic-chemistry.orgresearchgate.net This palladium- and copper-co-catalyzed reaction between the aryl halide and a terminal alkyne is a powerful tool for the synthesis of arylalkynes. beilstein-journals.orgorganic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds can be achieved through the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This palladium-catalyzed reaction couples the aryl halide derivative with a primary or secondary amine, providing access to a wide range of arylamine derivatives. nih.govrug.nlresearchgate.net

The following table summarizes the key metal-catalyzed cross-coupling reactions applicable to aryl halide derivatives of this compound:

Reaction NameCoupling PartnerCatalyst SystemBond Formed
Suzuki-MiyauraOrganoboron ReagentPd catalyst, BaseC-C
HeckAlkenePd catalyst, BaseC-C
SonogashiraTerminal AlkynePd catalyst, Cu co-catalyst, BaseC-C (sp2-sp)
Buchwald-HartwigAminePd catalyst, BaseC-N

Cascade, Domino, and Multicomponent Reaction Strategies

The multifunctional nature of this compound makes it an ideal substrate for cascade, domino, and multicomponent reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials. nih.gov

Construction of Molecular Complexity via Sequential Reactions

A single starting material, this compound, can be subjected to a sequence of reactions targeting its different functional groups to build molecular complexity in a stepwise fashion. For example, the aldehyde can first be selectively transformed, followed by a reaction at the nitrile group, and finally a modification of the aromatic ring. This approach allows for the controlled and systematic elaboration of the core structure.

Tandem Transformations for Heterocyclic Ring Formation

The strategic placement of the aldehyde and nitrile functionalities in this compound facilitates tandem transformations leading to the formation of various heterocyclic rings. These reactions often proceed through a domino sequence, where the product of one reaction becomes the substrate for the next in the same pot. iupac.orggoettingen-research-online.de

For instance, a Knoevenagel condensation of the aldehyde with an active methylene compound, followed by an intramolecular cyclization involving the nitrile group, can lead to the formation of fused heterocyclic systems. researchgate.net Such strategies are highly efficient as they minimize the number of synthetic steps and purification procedures. Multicomponent reactions involving this compound, a second carbonyl compound, and a source of nitrogen, for example, can lead to the one-pot synthesis of complex nitrogen-containing heterocycles. rug.nlnih.govrsc.orgrsc.orgresearchgate.net The specific outcome of these reactions is highly dependent on the chosen reagents and reaction conditions.

Applications of 3 2 Formylphenyl Propanenitrile in Advanced Organic Synthesis

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Systems

The presence of both an electrophilic aldehyde and a nucleophilic nitrile precursor within the same molecule renders 3-(2-Formylphenyl)propanenitrile an ideal candidate for intramolecular cyclization reactions to form nitrogen-containing heterocycles. These reactions often proceed with high efficiency and regioselectivity, providing access to privileged scaffolds in drug discovery.

Formation of Quinolines and Isoquinolines

Quinolines and isoquinolines are fundamental heterocyclic cores found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. While direct synthesis of these scaffolds from this compound is not extensively documented, its structural motifs are integral to established synthetic strategies. For instance, the Friedländer annulation, a classic method for quinoline (B57606) synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. organic-chemistry.orgyoutube.com this compound, after suitable functional group manipulation such as reduction of the nitrile to an amine and subsequent derivatization, could potentially serve as a precursor for such reactions.

Similarly, the synthesis of isoquinolines often relies on precursors like β-phenylethylamines, which undergo cyclization reactions such as the Bischler-Napieralski or Pictet-Spengler synthesis. pharmaguideline.com The carbon skeleton of this compound is analogous to the core structure required for these transformations. For example, a base-promoted tandem reaction of 2-methyl-arylaldehydes with nitriles has been shown to produce 3-aryl isoquinolines. organic-chemistry.org This highlights the potential of utilizing the aldehyde and nitrile functionalities in separate but coordinated reaction steps to construct the isoquinoline (B145761) framework.

Reaction Type Key Intermediates/Precursors Resulting Heterocycle
Friedländer Annulation2-Aminoaryl aldehyde/ketone, Activated methylene compoundQuinolines organic-chemistry.orgyoutube.com
Bischler-Napieralski SynthesisAcylated β-phenylethylamine1-Substituted-3,4-dihydroisoquinoline pharmaguideline.com
Pictet-Spengler SynthesisArylethanamine, Aldehyde1,2,3,4-Tetrahydroisoquinoline pharmaguideline.com
Base-Promoted Tandem Reaction2-Methyl-arylaldehyde, Benzonitrile3-Aryl isoquinolines organic-chemistry.org

Construction of Pyridines and Pyrimidines

The synthesis of pyridines and pyrimidines, two other crucial classes of nitrogen-containing heterocycles, can be envisioned using this compound as a starting material. Various synthetic methodologies for pyridines involve the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives. ijpsonline.com The aldehyde functionality of this compound makes it a suitable component for such multi-component reactions.

The construction of the pyrimidine (B1678525) ring often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335) derivative. nih.govresearchgate.net While this compound does not directly contain a 1,3-dicarbonyl motif, its aldehyde and nitrile groups can be chemically transformed into the necessary functionalities. For example, a patent describes a method for synthesizing formyl pyrimidine from 3-formamido propionitrile (B127096), which is derived from acrylonitrile, a related nitrile-containing compound. google.com This suggests that with appropriate chemical modifications, this compound could be a viable precursor for pyrimidine synthesis.

Heterocycle General Synthetic Approach Potential Role of this compound
PyridinesCondensation of aldehydes, ketones, and ammonia derivatives. ijpsonline.comThe aldehyde group can participate as the carbonyl component.
PyrimidinesReaction of a 1,3-dicarbonyl compound with an amidine or urea. nih.govresearchgate.netThe aldehyde and nitrile groups can be chemically modified to form the required building blocks.

Synthesis of Indoles and Other Annulated N-Heterocycles

Indole (B1671886) is a privileged heterocyclic system present in a vast number of biologically active compounds. The Fischer indole synthesis is a well-known method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov While not a direct application, the aldehyde group of this compound could be utilized in such a reaction with an appropriate hydrazine (B178648) derivative. Furthermore, modern methods for indole synthesis include transition-metal-catalyzed cyclizations of substituted anilines. organic-chemistry.org The structural framework of this compound could be adapted to serve as a substrate for these advanced catalytic processes.

The synthesis of other annulated N-heterocycles, such as pyrrolo[2,1-a]isoquinolines, has been achieved through multicomponent 1,3-dipolar cycloaddition reactions. nih.gov These reactions often involve isoquinoline, a bromoacetophenone, and an acetylenic dipolarophile. While not a direct precursor, the core structure of this compound could be synthetically elaborated to participate in similar cycloaddition strategies to form complex, fused heterocyclic systems.

Exploration of Triazines and Other Poly-Nitrogenous Heterocycles

Triazines are a class of nitrogen-rich heterocycles with applications in various fields. The synthesis of 1,3,5-triazines can be achieved through the reaction of ammonia, formaldehyde, and a chloroformate. google.com While this method does not directly involve this compound, the aldehyde functionality is a key component. Furthermore, palladium-catalyzed cross-coupling reactions have been employed to synthesize organic-chemistry.orgorganic-chemistry.orgnih.govtriazine-pyridine biheteroaryls, highlighting the importance of functionalized precursors in constructing complex triazine derivatives. nih.gov The potential exists to modify this compound to serve as a synthon in the assembly of such poly-nitrogenous systems.

Building Block for Oxygen-Containing Heterocycles

The aldehyde group of this compound also provides a synthetic handle for the construction of oxygen-containing heterocyclic systems, further demonstrating its versatility as a building block in organic synthesis.

Synthesis of Benzofurans and Chromene Derivatives

Benzofurans are an important class of oxygen-containing heterocycles with diverse biological activities. organic-chemistry.org Numerous synthetic routes to benzofurans exist, many of which start from ortho-substituted phenols. For instance, the reaction of salicylaldehyde (B1680747) with chloroacetone (B47974) can lead to 2-acetylbenzofuran. jocpr.com While this compound is not a phenol, its aromatic ring could be hydroxylated, or the molecule could be used in reactions where the aldehyde participates in a cyclization with a suitable oxygen-containing reaction partner. A method for the selective synthesis of 3-formylbenzofurans has been developed through the rearrangement of 2-hydroxychalcones. nih.gov

Chromene derivatives are another class of oxygen-containing heterocycles that can be accessed from precursors containing an aldehyde group. For example, 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives have been synthesized and studied for their biological activity. nih.gov The aldehyde functionality in this compound could potentially be utilized in condensation reactions with activated phenols or other suitable precursors to form the chromene ring system.

Heterocycle General Synthetic Precursor Potential Synthetic Route Involving Aldehyde
Benzofuransortho-Substituted phenols organic-chemistry.orgjocpr.comReaction with a suitable oxygen-containing partner after potential hydroxylation of the aromatic ring.
ChromenesSalicylaldehydes and activated methylene compoundsCondensation reactions with activated phenols or other suitable precursors.

Formation of Spirocyclic Systems

The synthesis of spirocyclic systems, which are characterized by two rings sharing a single common atom, is a significant area of organic chemistry due to their prevalence in natural products and their unique three-dimensional structures. nih.govorganic-chemistry.org Multicomponent reactions are often employed for the efficient construction of these complex scaffolds. nih.govnih.govbeilstein-journals.org Typically, compounds containing reactive carbonyl groups, such as aldehydes or ketones, and other functionalities that can participate in cyclization reactions are valuable precursors. For instance, isatin (B1672199) and its derivatives are well-known starting materials for the synthesis of a wide variety of spirocyclic oxindoles through reactions with various dipolarophiles. beilstein-journals.org

While this compound possesses an aldehyde group that could theoretically participate in reactions leading to spirocycles, specific examples of its use for this purpose are not readily found in the surveyed literature. The general strategies for spirocycle synthesis often involve intramolecular cyclizations or multicomponent reactions where the starting materials are chosen to facilitate the specific ring-forming steps required. nih.govwhiterose.ac.uk

Intermediate in the Total Synthesis of Complex Molecular Architectures

A search for the application of this compound as a documented intermediate in the total synthesis of complex molecular architectures did not yield specific examples. The literature on total synthesis is vast, with numerous strategies and starting materials being employed to achieve the synthesis of natural products. organic-chemistry.orgnih.govresearchgate.net However, the role of this compound in these endeavors does not appear to be a prominent or published one. For instance, the synthesis of quinoline derivatives, a common heterocyclic motif in natural products and pharmaceuticals, often involves condensation reactions of anilines with β-dicarbonyl compounds or other suitably functionalized precursors. purdue.edunih.govrsc.org

Precursor in the Synthesis of Functional Materials

Functional materials, such as conductive polymers and metal-organic frameworks (MOFs), are at the forefront of materials science research due to their potential applications in electronics, catalysis, and gas storage. bohrium.combohrium.comresearchgate.net The properties of these materials are intrinsically linked to the structure of their monomeric or building block components. Organic molecules with specific functionalities can be polymerized or coordinated with metal ions to create extended, functional architectures.

While nitrile-containing compounds can be utilized as building blocks for various materials, and phenolic compounds are known precursors for functional materials, there is no readily available information on the specific use of this compound as a monomer or building block in the synthesis of such materials. umich.edudergipark.org.tr The development of conductive MOFs, for example, often relies on organic linkers that can facilitate charge transport through the framework, but the participation of this compound in this context has not been documented in the reviewed literature. bohrium.combohrium.com

Spectroscopic and Computational Methodologies for Characterization and Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed information about the carbon-hydrogen framework.

While one-dimensional (1D) NMR spectra provide initial data on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle of 3-(2-Formylphenyl)propanenitrile. youtube.comiupac.org These techniques spread spectral information across two frequency axes, resolving overlapping signals and revealing through-bond and through-space correlations. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show a clear correlation between the two methylene (B1212753) groups (-CH2-CH2-CN) in the propanenitrile side chain. It would also reveal couplings between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments map protons directly to the carbons they are attached to (one-bond C-H correlations). This is crucial for assigning the specific chemical shifts of each carbon atom in the molecule by linking them to their known proton signals. epfl.ch For instance, the proton signals for the methylene groups would correlate directly with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably one of the most powerful 2D NMR techniques for structure elucidation, as it shows correlations between protons and carbons over two to four bonds. epfl.ch This allows for the connection of different molecular fragments. Key HMBC correlations for this compound would include:

The formyl proton (CHO) to the aromatic carbons C1 and C2.

The benzylic methylene protons to the aromatic carbons C1 and C2, as well as to the other methylene carbon and the nitrile carbon.

The aromatic protons to neighboring and distant carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and conformation. For a relatively flexible molecule like this compound, NOESY could reveal the preferred spatial arrangement of the propanenitrile side chain relative to the formyl group and the benzene (B151609) ring. researchgate.net

Table 1: Predicted 1H and 13C NMR Data and 2D-NMR Correlations for this compound

Atom PositionPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)Key HMBC Correlations (1H → 13C)Key COSY Correlations (1H ↔ 1H)
CHO~10.2~192C1, C2-
C1-~135--
C2-~138--
C3~7.9 (d)~128C1, C5H4
C4~7.5 (t)~134C2, C6H3, H5
C5~7.6 (t)~129C1, C3H4, H6
C6~7.4 (d)~132C2, C4, CαH5
Cα (Ar-CH2)~3.1 (t)~28C1, C2, C6, Cβ, Cγ
Cβ (-CH2-CN)~2.8 (t)~18Cα, Cγ, CN
CN-~119--

Note: Predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions. d=doublet, t=triplet.

In the solid state, molecular motion is highly restricted, and NMR signals are broadened by anisotropic interactions that are averaged out in solution. youtube.com Solid-state NMR (ssNMR) techniques, often involving magic-angle spinning (MAS), can overcome this broadening to provide high-resolution spectra of solid samples. nih.govbinghamton.edu

For this compound, ssNMR would be invaluable for studying the conformation of the flexible propanenitrile side chain as it exists within a crystal lattice. acs.orgproquest.com While solution NMR provides an average picture of all accessible conformations, ssNMR can pinpoint the specific rotameric state adopted in the solid phase. acs.orgresearchgate.net Furthermore, if the compound can crystallize in multiple forms (polymorphism), ssNMR can distinguish between these different polymorphs, as they would exhibit distinct chemical shifts and relaxation parameters due to differences in molecular packing and intermolecular interactions. mdpi.com

NMR spectroscopy is not limited to static structural analysis; it is also a powerful tool for monitoring chemical reactions in real time. researchgate.net By acquiring spectra at regular intervals, one can track the consumption of reactants and the formation of products. rsc.orgacs.org

The synthesis of this compound, for example via a cyanomethylation reaction, could be monitored using 1H NMR. researchgate.netbme.hu The disappearance of reactant signals (e.g., an aldehyde precursor) and the simultaneous appearance and growth of characteristic product signals (e.g., the formyl proton at ~10.2 ppm and the side-chain methylene protons) would allow for the determination of the reaction's progress and endpoint. nih.gov Quantitative analysis of the signal integrals over time enables the calculation of reaction rates and the elucidation of the reaction kinetics, providing crucial information for process optimization. manchester.ac.ukfigshare.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing how it breaks apart. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high precision (typically to four or more decimal places). This accuracy allows for the unambiguous determination of a compound's elemental formula. acs.org For this compound, HRMS is essential to confirm its molecular formula as C10H9NO. nih.gov It can easily distinguish the target compound from other molecules that might have the same nominal mass but a different elemental composition. rsc.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC10H9NO-
Monoisotopic Mass (Calculated)159.068414 u nih.gov
Charge+1 (as [M+H]+)-
Expected m/z for [C10H10NO]+160.07569-

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. First, the molecular ion of the compound is selected. This parent ion is then fragmented by collision with an inert gas, and the resulting fragment ions (daughter ions) are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound (MW=159.18), the molecular ion ([M]+• at m/z 159) would be expected to undergo characteristic fragmentation. Plausible fragmentation pathways would include:

Loss of the formyl radical (-•CHO): [M - 29]+ → m/z 130

Loss of the cyanoethyl radical (-•CH2CH2CN): [M - 54]+ → m/z 105 (benzoyl cation)

Cleavage to form a tropylium-like ion: Rearrangement and cleavage could lead to various stable aromatic fragments.

Analyzing these fragmentation pathways allows for the confirmation of the connectivity between the formyl group, the aromatic ring, and the propanenitrile side chain.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that probe the vibrational modes of molecules. These methods are instrumental in confirming the presence of key functional groups within "this compound" and understanding its structural dynamics.

Identification of Characteristic Vibrational Modes of Formyl and Nitrile Groups

The IR spectrum of "this compound" displays distinct absorption bands that serve as fingerprints for its constituent functional groups. The nitrile group (C≡N) exhibits a characteristic stretching vibration in the 2200–2300 cm⁻¹ region. For "this compound," this sharp band is a definitive indicator of the nitrile functionality.

The formyl group (CHO) gives rise to several key vibrational modes. The most prominent of these is the C=O stretching vibration, which for aromatic aldehydes typically appears between 1680 and 1715 cm⁻¹. The precise position of this band can be influenced by the electronic effects of the phenyl ring. Additionally, the aldehydic C-H stretching vibration, usually found as a weaker band near 2720 cm⁻¹ and sometimes a second band near 2820 cm⁻¹, further confirms the presence of the formyl moiety.

Functional Group Vibrational Mode Characteristic Wavenumber Range (cm⁻¹)
Nitrile (-C≡N)Stretching2200-2300
Formyl (-CHO)C=O Stretching1680-1715
Formyl (-CHO)C-H Stretching~2720 and ~2820

In Situ IR Spectroscopy for Reaction Monitoring

In situ IR spectroscopy is a valuable technique for real-time monitoring of chemical reactions. By continuously collecting IR spectra during a reaction, it is possible to track the consumption of reactants and the formation of products. For reactions involving "this compound," this could involve monitoring the disappearance of the nitrile or formyl stretching bands as they are converted to other functional groups. For instance, in a reduction reaction targeting the aldehyde, the disappearance of the C=O stretching band at approximately 1700 cm⁻¹ and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the formation of an alcohol. This real-time data is invaluable for optimizing reaction conditions and elucidating reaction mechanisms.

X-ray Crystallography for Single Crystal Structure Determination and Conformational Studies

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. By diffracting X-rays off a single crystal of "this compound," it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles. This data reveals the molecule's conformation in the solid state, including the relative orientation of the formyl and propanenitrile substituents with respect to the phenyl ring. Such detailed structural knowledge is fundamental for understanding intermolecular interactions, such as crystal packing forces and potential hydrogen bonding, which dictate the material's bulk properties.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Conjugation Studies

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, probes the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl oxygen of the formyl group. The conjugation of the formyl group with the phenyl ring influences the energy and intensity of these transitions. Fluorescence spectroscopy can provide further insights into the molecule's excited-state properties, such as its emission spectrum and quantum yield, which are sensitive to its molecular environment and conformation.

Computational Chemistry and Molecular Modeling

Computational methods, particularly those based on quantum mechanics, are powerful tools for complementing experimental findings and providing a deeper theoretical understanding of molecular properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely employed computational method for predicting the geometric and electronic properties of molecules. For "this compound," DFT calculations can be used to optimize the molecular geometry, yielding theoretical bond lengths and angles that can be compared with experimental data. Furthermore, DFT can predict vibrational frequencies, aiding in the assignment of experimental IR and Raman spectra. Key electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's electronic excitability and chemical reactivity. The molecular electrostatic potential can also be mapped to identify electron-rich and electron-poor regions, providing insights into its intermolecular interactions and reactive sites.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules like this compound, offering insights that complement experimental data. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods are employed to calculate various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. idc-online.com

The prediction of NMR chemical shifts, for instance, has become increasingly accurate with the development of sophisticated machine learning and quantum mechanical approaches. nih.gov For a given molecule, computational methods can predict both ¹H and ¹³C chemical shifts. These predictions are achieved by calculating the magnetic shielding tensors for each nucleus within the molecule's computed equilibrium geometry. The accuracy of these predictions can be high, with root mean square errors often falling within 0.2–0.4 ppm for ¹H shifts when using DFT methods. nih.gov Machine learning models, particularly Graph Neural Networks (GNNs), have also demonstrated significant promise in predicting NMR chemical shifts with high accuracy. nih.gov

Similarly, the vibrational frequencies of this compound can be computationally predicted. These calculations help in the assignment of bands observed in experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is generated, which can then be used to determine the vibrational frequencies and normal modes of the molecule.

Below is a table summarizing the types of spectroscopic parameters that can be predicted for this compound and the computational methodologies employed.

Spectroscopic ParameterComputational MethodologyPredicted Information
NMR Chemical Shifts Density Functional Theory (DFT), Hartree-Fock (HF), Machine Learning (GNNs)¹H and ¹³C chemical shifts, aiding in structural elucidation. idc-online.comnih.gov
Vibrational Frequencies Density Functional Theory (DFT), MP2Infrared (IR) and Raman active vibrational modes, assisting in the identification of functional groups and overall molecular structure. researchgate.net

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transient transition state structures. For a molecule such as this compound, which possesses both a formyl and a nitrile group, a variety of reactions can be envisaged, and their mechanisms can be computationally explored.

DFT calculations are a cornerstone for mapping the potential energy surface of a reaction. researchgate.net This allows for the location of stationary points, including reactants, products, intermediates, and, crucially, transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational spectrum.

For instance, in a hypothetical reaction involving the nucleophilic addition to the formyl group of this compound, computational methods can be used to:

Model the approach of the nucleophile to the carbonyl carbon.

Calculate the energy barrier (activation energy) for the reaction by locating the transition state structure. researchgate.net

Determine the geometry of the transition state, providing insights into the steric and electronic factors that govern the reaction's feasibility and stereochemical outcome. researchgate.net

Investigate the influence of solvents on the reaction mechanism through the use of implicit or explicit solvent models.

The table below outlines the key aspects of reaction mechanism elucidation that can be applied to this compound.

Mechanistic AspectComputational ApproachInsights Gained
Reaction Pathway Potential Energy Surface (PES) Scanning, Intrinsic Reaction Coordinate (IRC) calculationsIdentification of the minimum energy path from reactants to products, including any intermediates.
Transition State Transition State Optimization, Frequency CalculationDetermination of the geometry and energy of the highest energy barrier along the reaction coordinate. researchgate.net
Activation Energy Energy difference between the transition state and reactantsQuantitative measure of the kinetic feasibility of a reaction. researchgate.net
Solvent Effects Polarizable Continuum Models (PCM), Explicit Solvent ModelsUnderstanding how the reaction mechanism is influenced by the surrounding medium. liverpool.ac.uk

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its properties and reactivity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore these aspects.

Conformational Analysis aims to identify all stable low-energy conformations (conformers) of a molecule. For this compound, rotation around the single bonds, particularly the bond connecting the propyl chain to the phenyl ring and the bonds within the propyl chain itself, gives rise to different spatial arrangements. A systematic or stochastic search of the potential energy surface can reveal the various possible conformers and their relative energies. This information is crucial as the reactivity and spectroscopic properties of the molecule can be an average over several populated conformations. researchgate.net

Molecular Dynamics (MD) simulations provide a time-resolved picture of the molecular motions. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of the molecule over time, offering insights into its flexibility, vibrational motions, and interactions with its environment (e.g., solvent molecules). nih.govrsc.org For this compound, an MD simulation could reveal how the orientation of the formyl and nitrile groups fluctuates over time, which can have implications for its ability to participate in reactions or intermolecular interactions.

The following table summarizes the goals and outputs of conformational analysis and molecular dynamics simulations for this compound.

MethodologyObjectivesKey Outputs
Conformational Analysis Identify all stable conformers, determine their relative energies and populations. researchgate.netA set of low-energy 3D structures, Boltzmann population distribution of conformers.
Molecular Dynamics (MD) Simulate the dynamic behavior of the molecule over time, explore conformational space, study interactions with solvent. nih.govrsc.orgAtomic trajectories, information on flexibility and vibrational motions, radial distribution functions (for solvent interactions).

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of aromatic nitriles and benzaldehydes has been a focal point of catalytic research, with continuous efforts to improve efficiency, selectivity, and sustainability. nih.govnumberanalytics.com Future research on 3-(2-Formylphenyl)propanenitrile is likely to leverage these advancements.

The traditional synthesis of aromatic nitriles often involves harsh conditions or the use of toxic cyanide reagents. nih.govrsc.org Modern approaches focus on transition-metal-catalyzed cyanations of aryl halides and the dehydration of amides or aldoximes. rsc.orgorganic-chemistry.org For a molecule like this compound, which contains a sensitive aldehyde group, the development of chemoselective catalytic systems is paramount. Future endeavors could explore one-pot syntheses from readily available starting materials, such as 2-halobenzyl halides, through sequential catalytic transformations.

Recent breakthroughs in catalyst design, including the use of platinum catalysts for nitrile hydration and N-heterocyclic carbene (NHC) organocatalysts for the synthesis of axially chiral benzonitriles, offer promising avenues. figshare.comnih.gov The application of such catalysts could lead to highly efficient and stereoselective syntheses of derivatives of this compound. For instance, atroposelective synthesis of biaryl structures derived from this scaffold could be achieved using chiral NHC catalysts, controlling the stereochemistry during the carbon-nitrogen bond formation. nih.gov

Catalyst TypePotential Application for this compound SynthesisExpected Advantages
Transition Metal (e.g., Pd, Ni, Cu)Cyanation of a corresponding aryl halide precursor.High efficiency, broad substrate scope. numberanalytics.com
Platinum ComplexesSelective hydration of the nitrile to an amide derivative.High turnover numbers, mild conditions. figshare.comresearchgate.net
N-Heterocyclic Carbenes (NHCs)Asymmetric synthesis of chiral derivatives.Organocatalytic, potential for high enantioselectivity. nih.gov
Biocatalysts (e.g., Aldoxime Dehydratases)Green synthesis from the corresponding aldoxime.Sustainable, mild reaction conditions. nih.govnih.gov

Exploration of Unprecedented Reactivity Patterns and Transformation Pathways

The dual functionality of this compound opens the door to a wide array of chemical transformations, allowing for the synthesis of complex molecular architectures. While the independent reactivity of aldehydes and nitriles is well-established, future research will likely focus on synergistic and sequential reactions that exploit the presence of both groups.

The formyl group can readily undergo nucleophilic additions, condensations, and oxidations, while the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions. youtube.com The exploration of intramolecular reactions, where the propanenitrile chain interacts with the ortho-formyl group, could lead to novel heterocyclic systems. For example, under specific catalytic conditions, intramolecular cyclization could yield substituted quinolines or other nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals.

Furthermore, the C-CN bond, often considered robust, has been shown to be a reactive site in certain transition-metal-catalyzed reactions, enabling its use as a leaving group in cross-coupling reactions. researchgate.net This opens up possibilities for the late-stage functionalization of molecules derived from this compound, where the nitrile group is strategically replaced.

Recent studies on the diverse cyclization pathways of nitriles with ambiphilic reagents showcase the potential for forming novel selenium-containing heterocycles. mdpi.com Applying such methodologies to this compound could generate a new class of functionalized organoselenium compounds with potential biological activities.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The increasing complexity of modern drug discovery and materials science necessitates rapid and efficient methods for synthesizing and screening compound libraries. Automated synthesis platforms and high-throughput experimentation (HTE) are becoming indispensable tools in this regard. nih.gov

The structure of this compound makes it an ideal candidate for integration into such platforms. The aldehyde and nitrile functionalities provide two distinct chemical handles that can be addressed sequentially or in parallel with a variety of reagents. This would allow for the rapid generation of a diverse library of derivatives for biological screening or materials testing.

High-throughput screening of catalysts for reactions involving aldehydes and nitriles is also a burgeoning field. researchgate.netnih.gov For instance, HTE can be employed to quickly identify optimal catalysts and reaction conditions for the synthesis of this compound or its subsequent transformations. nih.gov Machine learning algorithms are also being integrated with HTE to predict catalyst performance and accelerate the discovery of new catalytic systems. nih.govrsc.org

TechnologyApplication to this compoundPotential Impact
Automated SynthesisParallel and sequential derivatization of the aldehyde and nitrile groups.Rapid generation of compound libraries for screening.
High-Throughput ExperimentationScreening of catalysts and reaction conditions for synthesis and transformations.Accelerated optimization of chemical processes. nih.gov
Machine LearningPrediction of optimal catalysts and reaction outcomes.More efficient and targeted discovery of new reactions and materials. rsc.org

Bio-inspired Synthetic Approaches and Mimicry of Natural Processes

Nature provides a rich blueprint for the design of efficient and selective chemical transformations. Bio-inspired synthesis and the mimicry of natural processes are emerging as powerful strategies in organic chemistry.

The synthesis of aromatic nitriles can be achieved using biocatalytic methods, such as the use of aldoxime dehydratases, which offer a green and sustainable alternative to traditional chemical methods. nih.govnih.gov These enzymes operate under mild conditions in aqueous environments, reducing the environmental footprint of the synthesis. nih.gov Future research could focus on developing engineered enzymes that are specifically tailored for the synthesis of this compound from its corresponding aldoxime, which can be readily prepared from the aldehyde. rsc.org

The in vitro metabolism of aromatic nitriles has shown that some can be hydrolyzed to amides and carboxylic acids by enzymes found in liver microsomes. nih.gov This suggests the potential for developing biocatalytic systems for the selective transformation of the nitrile group in this compound.

Circular Economy Principles and Waste Valorization in Synthetic Applications

The principles of a circular economy, which aim to minimize waste and maximize the use of resources, are increasingly influencing the chemical industry. whiterose.ac.ukmdpi.com This involves designing products and processes that are sustainable, renewable, and generate minimal waste. chemiehoch3.de

In the context of this compound synthesis, circular economy principles can be applied at various stages. The development of catalytic processes that utilize renewable feedstocks and minimize the use of hazardous reagents is a key aspect. mdpi.com For example, exploring synthetic routes that start from biomass-derived platform chemicals would be a significant step towards a more sustainable production process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Formylphenyl)propanenitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-formylphenyl precursors with acrylonitrile derivatives under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Temperature control (60–80°C) and solvent polarity significantly impact yield, with polar aprotic solvents favoring nitrile group stability . Purity is validated using HPLC and NMR spectroscopy .

Q. How do structural features like the formyl and nitrile groups influence physicochemical properties?

  • Methodological Answer : The formyl group enhances electrophilicity, enabling nucleophilic additions (e.g., with amines or hydrazines), while the nitrile group offers sites for reduction (to amines) or hydrolysis (to carboxylic acids). IR spectroscopy confirms functional group presence, and computational tools (DFT) predict reactivity patterns .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR : Assigns proton environments (e.g., formyl proton at ~9.8 ppm) and confirms regiochemistry .
  • HPLC : Monitors reaction progress and purity (>95% threshold for biological assays) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 174.1) .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral derivatives be achieved, and what catalysts are effective?

  • Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) enables enantioselective additions to the formyl group. Kinetic resolution studies and chiral HPLC (e.g., Chiralpak columns) determine enantiomeric excess (>90% ee) .

Q. What mechanisms underlie the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to targets like cytochrome P450 or kinases. In vitro assays (e.g., fluorescence polarization) validate competitive inhibition, with IC₅₀ values compared to analogs (e.g., 4-fluoro derivatives show 10x higher potency) .

Q. How do substituent modifications (e.g., halogenation) alter bioactivity and metabolic stability?

  • Methodological Answer : Fluorine substitution at the phenyl ring (para position) increases metabolic stability (microsomal t₁/₂ >60 min vs. 15 min for non-fluorinated analogs) due to reduced CYP450 oxidation. SAR tables compare logP, IC₅₀, and solubility:

SubstituentlogPIC₅₀ (µM)Solubility (mg/mL)
-H1.2500.5
-F1.550.3
-Cl2.0100.2

.

Q. How can data contradictions in reaction outcomes (e.g., competing pathways) be resolved?

  • Methodological Answer : Competing oxidation/reduction pathways are studied using controlled atmospheres (N₂ vs. O₂) and radical traps (TEMPO). LC-MS identifies intermediates (e.g., hydroxylamine byproducts), and kinetic studies (UV-Vis monitoring) quantify rate constants for each pathway .

Q. What computational strategies predict the compound’s environmental impact or degradation pathways?

  • Methodological Answer : QSAR models (EPI Suite) estimate biodegradability and ecotoxicity. Hydrolysis studies (pH 7–9 buffers) identify degradation products (e.g., formic acid and benzaldehyde derivatives) via GC-MS. Aquatic toxicity assays (Daphnia magna) confirm LC₅₀ values <10 ppm .

Experimental Design Considerations

  • Synthetic Optimization : Use DoE (Design of Experiments) to screen solvent, catalyst loading, and temperature .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) and normalize activity to cell viability (MTT assays) .
  • Data Reproducibility : Validate NMR assignments with 2D techniques (COSY, HSQC) and report purity thresholds for biological testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.